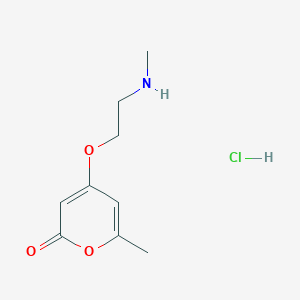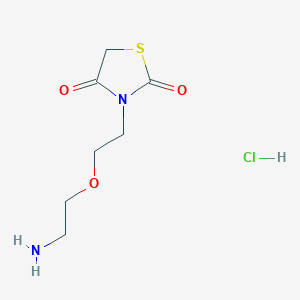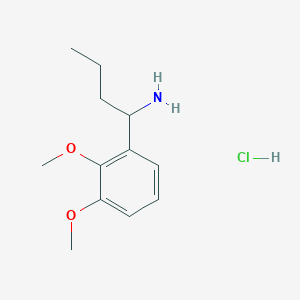
1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride
Übersicht
Beschreibung
The compound “1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride” is likely an organic compound that contains a fluorophenyl group and a butylamine group . The presence of fluorine atoms and the amine group could suggest that this compound might have some biological activity, but without specific studies, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound would consist of a 2,6-difluorophenyl group attached to a 3-methylbutan-1-amine via a single bond . The presence of the fluorine atoms could influence the electronic properties of the phenyl ring, and the amine group could participate in hydrogen bonding.Chemical Reactions Analysis
As an organic compound containing a phenyl ring and an amine group, this compound could potentially undergo a variety of chemical reactions . The amine group could act as a nucleophile in reactions, and the phenyl ring could undergo electrophilic aromatic substitution reactions, especially at the positions ortho and para to the amine group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the fluorine atoms could increase the compound’s lipophilicity, and the amine group could allow it to form salts with acids, which could influence its solubility properties.Wissenschaftliche Forschungsanwendungen
Synthesis of β-Aminoketones
Makarova et al. (2002) demonstrated the synthesis of β-aminoketones via the Mannich reaction, a method potentially applicable to "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" for generating novel organic compounds with potential pharmaceutical applications (Makarova, Moiseev, & Zemtsova, 2002).
Study of Complex Formation
Research by Castaneda et al. (2001) on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines could provide insights into the intermolecular interactions and complex formation capabilities of compounds like "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" (Castaneda, Denisov, & Schreiber, 2001).
Fluorinated Amino Acids Synthesis
Pigza et al. (2009) outlined a method for the synthesis of fluorinated amino acids, demonstrating the potential of fluorinated compounds in medicinal chemistry and drug design, highlighting a pathway that might be applicable for derivatives of "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" (Pigza, Quach, & Molinski, 2009).
Synthesis of Morpholinol Derivatives
Cheng Chuan (2011) synthesized a compound showcasing the versatility of difluorophenyl-containing compounds in generating bioactive molecules, suggesting the potential of "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" in producing pharmacologically relevant derivatives (Cheng Chuan, 2011).
Aminolysis of Nitroamino Pyrimidinones
Novakov et al. (2017) explored the aminolysis of a difluorophenyl-containing compound, providing a framework for understanding the reactivity and potential transformations of "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" in organic synthesis (Novakov, Brunilina, & Vernigora, 2017).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-7(2)6-10(14)11-8(12)4-3-5-9(11)13;/h3-5,7,10H,6,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUFOMCUVHKNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C=CC=C1F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



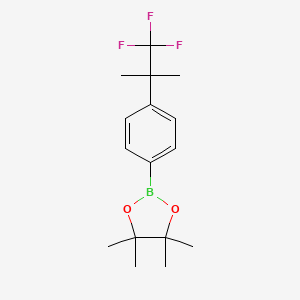
![tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1457987.png)



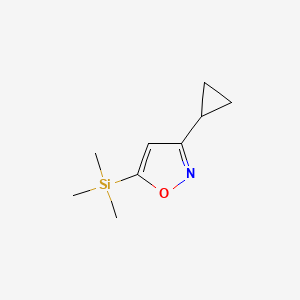
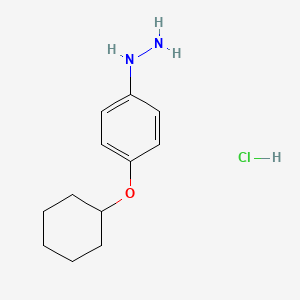
![[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1458000.png)
